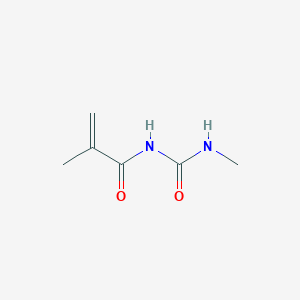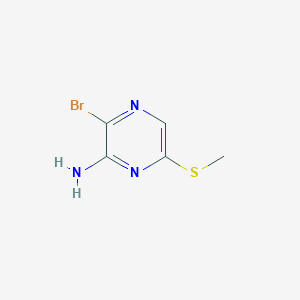![molecular formula C27H21P B8448599 diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane](/img/structure/B8448599.png)
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diphenylphosphino group attached to a dibenzo[a,d]cycloheptene framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane typically involves the reaction of diphenylphosphine with dibenzo[a,d]cycloheptene under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diphenylphosphine with dibenzo[a,d]cycloheptene in the presence of a palladium catalyst and a suitable base can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane primarily involves its role as a ligand in catalytic processes. The diphenylphosphino group can coordinate with metal centers, forming stable complexes that facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: This compound is also used as a ligand in organometallic chemistry and has similar applications in catalysis.
Triphenylphosphine: A widely used ligand in organometallic chemistry, known for its versatility and effectiveness in various catalytic processes.
Uniqueness
This compound is unique due to its specific structural features, which allow it to form highly stable metal complexes. This stability enhances its effectiveness as a ligand in catalytic processes, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C27H21P |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane |
InChI |
InChI=1S/C27H21P/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)27-25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)27/h1-20,27H |
Clé InChI |
KZCMNDBHBVBRLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2C3=CC=CC=C3C=CC4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide](/img/structure/B8448584.png)


![rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans](/img/structure/B8448618.png)

![2-(6-(benzyloxy)naphthalen-2-yl)-1H-benzo[d]imidazole](/img/structure/B8448630.png)

